molecular formula C14H12I2 B1435808 5,5'-Diiodo-2,2'-dimethylbiphenyl CAS No. 1392203-19-8

5,5'-Diiodo-2,2'-dimethylbiphenyl

Cat. No. B1435808
CAS RN: 1392203-19-8
M. Wt: 434.05 g/mol
InChI Key: VBRWVADZBWZCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Diiodo-2,2'-dimethylbiphenyl (DIDMB) is a halogenated aromatic compound that has been the subject of much scientific research in the past few decades. DIDMB is a member of the biphenyl family, a group of aromatic compounds that are widely used in the synthesis of a variety of organic compounds. DIDMB is a versatile compound that has numerous applications in both organic chemistry and biochemistry. In

Scientific Research Applications

Optical Resolution and Absolute Configuration

  • Optical resolution and determination of the absolute configuration of closely related compounds, such as 2,2′-Dihydroxy-6,6′-dimethylbiphenyl, have been achieved. These processes are crucial for understanding the physical and chemical properties of such compounds (Kanoh, Tamura, Motoi, & Suda, 1987).

Synthesis and Structural Analysis

  • Research includes the synthesis and X-ray structural analysis of similar dimethyl biphenyl compounds. This kind of analysis helps in understanding the spatial arrangement and interactions of the molecules, which are key in material science and molecular chemistry (Pomerantz, Amarasekara, & Dias, 2002).

Catalysis in Chemical Reactions

  • Compounds like 2,2′-Diamino-6,6′-dimethylbiphenyl have been used as efficient ligands in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. These reactions are significant in organic synthesis, demonstrating the utility of dimethylbiphenyl derivatives in catalysis (Lu, Ma, Li, Ma, & Shao, 2010).

Development of Novel Ligands for Homogeneous Catalysis

  • The synthesis of new, efficient, and easily accessible chiral biheteroaromatic ligands for transition metals, using dimethyl biphenyl structures, is another area of application. These ligands are used in stereoselective catalysis, a critical aspect of asymmetric synthesis (Benincori, Cesarotti, Piccolo, & Sannicolo, 2000).

Optical Nonlinearity and Material Applications

  • Investigating the nonlinear optical properties of dimethyl biphenyl derivatives, such as their absorption coefficients and refraction index. These properties are essential for developing materials for optical devices (Zidan, Al-Ktaifani, & Allahham, 2015).

Photodecomposition Reactions

  • Studying the photodecomposition reactions involving dimethylbiphenyls to understand reaction mechanisms and assist in the development of new chemical processes (Sakaguchi, Hayashi, & Nagakura, 1980).

Synthesis and Resolution for Chiral Applications

  • The synthesis and optical resolution of axially dissymmetric dimethylbiphenyl compounds are critical for applications that require specific enantiomers, such as in the pharmaceutical and agrochemical industries (Kanoh, Muramoto, Kobayashi, Motoi, & Suda, 1987).

Development of Organic Pigments and Intermediates

properties

IUPAC Name

4-iodo-2-(5-iodo-2-methylphenyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2/c1-9-3-5-11(15)7-13(9)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWVADZBWZCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C2=C(C=CC(=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-Diiodo-2,2'-dimethylbiphenyl
Reactant of Route 2
Reactant of Route 2
5,5'-Diiodo-2,2'-dimethylbiphenyl
Reactant of Route 3
Reactant of Route 3
5,5'-Diiodo-2,2'-dimethylbiphenyl
Reactant of Route 4
Reactant of Route 4
5,5'-Diiodo-2,2'-dimethylbiphenyl
Reactant of Route 5
Reactant of Route 5
5,5'-Diiodo-2,2'-dimethylbiphenyl
Reactant of Route 6
Reactant of Route 6
5,5'-Diiodo-2,2'-dimethylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.